molecular formula C7H6F3N3O B3033197 3-Amino-6-(trifluoromethyl)picolinamide CAS No. 946594-91-8

3-Amino-6-(trifluoromethyl)picolinamide

Cat. No.: B3033197
CAS No.: 946594-91-8
M. Wt: 205.14
InChI Key: REVXQVKVDSSRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-(trifluoromethyl)picolinamide is a useful research compound. Its molecular formula is C7H6F3N3O and its molecular weight is 205.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mass Spectrometry Enhancements

  • Picolinamidination Enhances MALDI Signals : Picolinamidination of amino groups in peptides, using derivatives of picolinamide, significantly enhances the matrix-assisted laser desorption/ionization (MALDI) signal in mass spectrometry. This enhancement improves protein identification by mass mapping of the derivatized peptides (Jong-Seo Kim, Ji‐Hyun Kim, & Hie-Joon Kim, 2008).

Biochemical Applications

  • Inhibition of Poly (ADP-ribose) Synthetase : Picolinamide is a strong inhibitor of poly (ADP-ribose) synthetase in rat pancreatic islet cells. It protects against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content, suggesting a role in diabetes research (H. Yamamoto & H. Okamoto, 1980).

Pharmaceutical Research

  • Development of Antiviral Drugs : The picolinamide moiety has been used as a bidentate directing group in the synthesis of arylated rimantadine derivatives, a process important for antiviral drug development (Z. Fan et al., 2016).
  • mGlu4 Positive Allosteric Modulator Warheads : Modification with a 3-amino substituent to picolinamide improved the potency, CNS penetration, and in vivo efficacy of mGlu4 positive allosteric modulators, potentially impacting Parkinson's disease treatment (R. Gogliotti et al., 2016).

Organic Chemistry

  • Unnatural α-Amino Acid Derivatives Synthesis : Picolinamide serves as a directing group for Pd-Catalyzed o-C-H functionalization of α-phenylglycine and similar compounds, facilitating the synthesis of diverse amino acid derivatives for use in medicinal chemistry (Wanting Zeng et al., 2018).

Materials Science

  • Synthesis of Ruthenium(III) Complexes : N-(aryl)picolinamide has been used in the synthesis of ruthenium complexes, which have potential applications in materials science due to their unique electrochemical properties (A. Das et al., 2004).

Environmental Science

  • Mercury Ion-Selective Optode Development : Trityl-picolinamide was employed as an ionophore in a disposable ion-selective optode for mercury, highlighting its utility in environmental monitoring (B. Kuswandi et al., 2007).

Safety and Hazards

Safety precautions for handling 3-Amino-6-(trifluoromethyl)picolinamide include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing . It is also recommended to avoid dust formation and to keep containers tightly closed in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

3-amino-6-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)4-2-1-3(11)5(13-4)6(12)14/h1-2H,11H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVXQVKVDSSRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233881
Record name 3-Amino-6-(trifluoromethyl)-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946594-91-8
Record name 3-Amino-6-(trifluoromethyl)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946594-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-(trifluoromethyl)-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7 g (0.0374 mol, 1 eq) of 5-amino-6-cyano-2-(trifluoromethyl)pyridine dissolved in 106 ml of 90% sulfuric acid was and heated at 70° C. for 3 h. The reaction mixture was cooled to RT and quenched with ice water and extracted with ethyl acetate. The organic layer was washed with brine and concentrated. The solid product obtained was washed with to get 6.8 g (89.47%) of off white solid. 1H NMR (CDCl3, 400 MHz) 5.5 (1H, bs), 7.1 (1H, d), 7.53 (1H, d), 7.80 (1H, bs). MS 206 (M+H)+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-(trifluoromethyl)picolinamide
Reactant of Route 2
3-Amino-6-(trifluoromethyl)picolinamide
Reactant of Route 3
Reactant of Route 3
3-Amino-6-(trifluoromethyl)picolinamide
Reactant of Route 4
3-Amino-6-(trifluoromethyl)picolinamide
Reactant of Route 5
Reactant of Route 5
3-Amino-6-(trifluoromethyl)picolinamide
Reactant of Route 6
Reactant of Route 6
3-Amino-6-(trifluoromethyl)picolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.